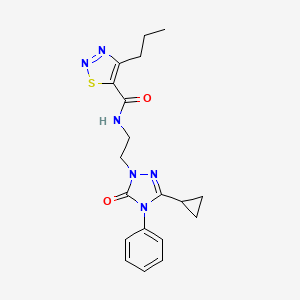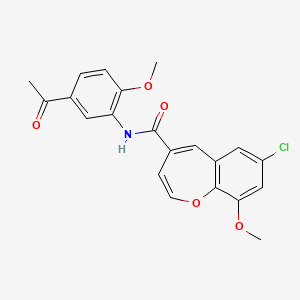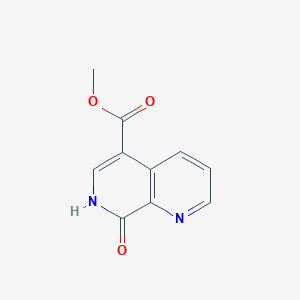
Methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Multicomponent Reactions (MCR) : Ghorbani-Vaghei et al. developed a method to construct trisubstituted 2-amino-1,8-naphthyridines via MCR involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate . Friedländer Approach with Green Strategy : Anderson et al. achieved the synthesis of 2,3-disubstituted 1,8-naphthyridines using a green version of the Friedländer reaction. The reaction proceeds smoothly in water with a catalytic amount of LiOH . Ring Expansion Reaction of 3-Substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one : Ring expansion reactions have been employed to access 1,8-naphthyridine derivatives .
Molecular Structure Analysis
The molecular structure of Methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate consists of the naphthyridine ring system with the carboxylate and 8-oxo groups. The arrangement of nitrogen atoms in the fused pyridine rings determines the isomeric form .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including electrophilic or nucleophilic transformations, oxidations, reductions, cross-coupling reactions, and modification of side chains. Additionally, the formation of metal complexes is relevant .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antibacterial Agents
Methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate derivatives have been synthesized and tested for their antibacterial activities. Studies have shown that specific substitutions on these compounds can significantly enhance their in vitro and in vivo antibacterial effectiveness. For instance, one compound, BMY 43748, demonstrated promising potential as a therapeutic agent due to its enhanced antibacterial properties (Bouzard et al., 1992).
Neuroprotective Properties
Research has identified certain 1,8-naphthyridine derivatives as having neuroprotective characteristics. These compounds, related to ITH4012, showed better inhibition of acetylcholinesterase and butyrylcholinesterase compared to other derivatives, suggesting potential for Alzheimer's disease treatment. One particular compound demonstrated protection against various neurotoxic stressors, highlighting its potential as a therapeutic agent for neurodegenerative diseases (de los Ríos et al., 2010).
Spectroscopic and Theoretical Studies
Solvatochromism in derivatives of methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate has been studied to understand their interaction with solvents. These studies provide insights into the relative stabilities of isomers and their intramolecular hydrogen-bonded structures, which are crucial for understanding the chemical behavior of these compounds in different environments (Santo et al., 2003).
Synthesis and Antibacterial Evaluation
Various tetrahydro-4-oxo-1,8-naphthyridine derivatives were synthesized and evaluated for their antibacterial properties. This research provides valuable information on the structure-activity relationships of these compounds, contributing to the development of more effective antibacterial agents (Santilli et al., 1975).
Tachykinin NK(1) Receptor Antagonists
1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK(1) receptor antagonists. They show promise in treating bladder function disorders due to their significant antagonistic activities both in vitro and in vivo. This research opens new avenues for the treatment of bladder-related health issues (Natsugari et al., 1999).
Propriétés
IUPAC Name |
methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)8-6(7)3-2-4-11-8/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSZBVBOFGRFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

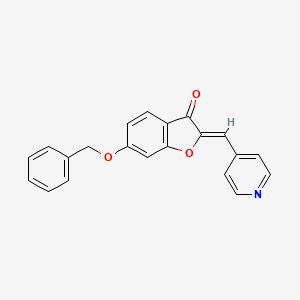
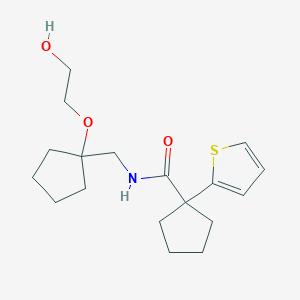
![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)
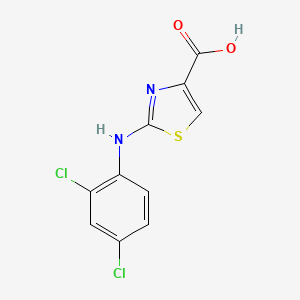
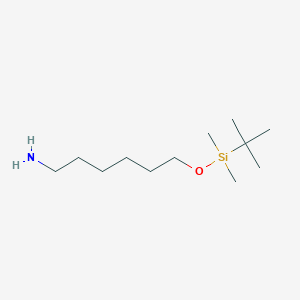
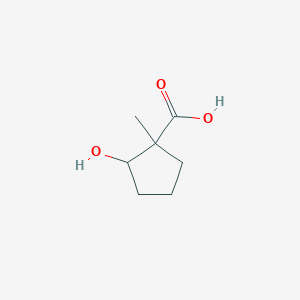
![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)
![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)
![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)
